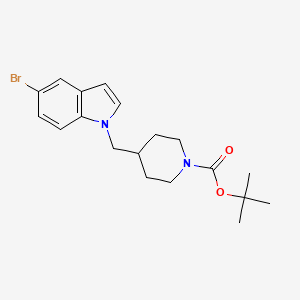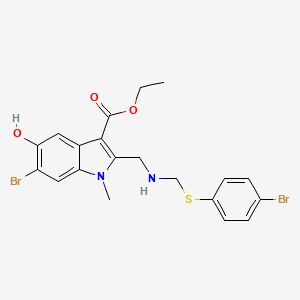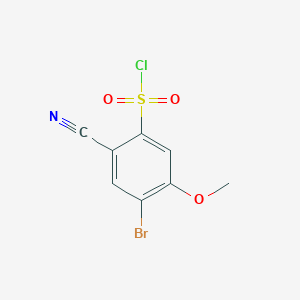
2-Chloro-6-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Chloro-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . The compound is typically stored at ambient temperature and is available in a liquid-oil physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H . This indicates the molecular structure of the compound.It is a liquid-oil at room temperature . The compound has a CAS Number of 1261822-56-3 .
Scientific Research Applications
Oxidation and Catalysis
Research by Sharma, Soni, and Dalai (2012) on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst highlights the potential use of benzaldehyde derivatives in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Similarly, Han et al. (2010) investigated the eco-friendly selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over unsupported nanoporous gold, emphasizing the industrial relevance of such processes (Han, Xu, Su, Xu, & Ding, 2010).
Chemical Synthesis
Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated the use of benzaldehyde in the highly stereoselective synthesis of 2,3-epoxy-amides, illustrating its role in advancing synthetic chemistry methodologies (Fernández, Durante-Lanes, & López-Herrera, 1990). Boga, Alhassan, and Hesk (2014) reported a methodology for synthesizing highly functionalized labeled benzaldehydes, highlighting the compound's versatility in creating natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Pharmaceutical and Industrial Applications
Talybov, Akhmedova, and Yusubov (2022) explored the use of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, demonstrating its utility in industrial applications (Talybov, Akhmedova, & Yusubov, 2022). Kühl et al. (2007) discussed the enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, which has significant implications in pharmaceutical synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWIHHNSNNHPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)










![[2-(4-Ethynylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1474990.png)